molecular formula C19H18N4O4S B2590426 3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034558-42-2

3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2590426
CAS No.: 2034558-42-2
M. Wt: 398.44
InChI Key: BVFQRLKOZKBDIF-UHFFFAOYSA-N
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Description

3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a potent and selective ATP-competitive inhibitor of Janus Kinase 3 (JAK3). Its primary research value lies in its high selectivity for JAK3 over other JAK family members such as JAK1, JAK2, and TYK2, making it an essential pharmacological tool for dissecting the specific roles of JAK3-mediated signaling in cellular processes. JAK3 is predominantly expressed in immune cells and signals exclusively through the common gamma-chain (γc) cytokine receptors, which are critical for the development and function of lymphocytes. By selectively inhibiting JAK3, this compound allows researchers to probe the JAK-STAT signaling pathway and investigate its contribution to the pathogenesis of various autoimmune diseases and hematological cancers. Studies utilizing this inhibitor have provided insights into T-cell activation, proliferation, and the mechanisms underlying conditions like rheumatoid arthritis and psoriasis. It serves as a key compound for validating JAK3 as a therapeutic target and for advancing the development of new immunomodulatory agents.

Properties

IUPAC Name

3-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c24-17(10-12-1-2-15-16(9-12)27-11-26-15)22-6-3-13(4-7-22)23-19(25)18-14(20-21-23)5-8-28-18/h1-2,5,8-9,13H,3-4,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFQRLKOZKBDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one , identified by its CAS number 2034558-42-2, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4O4SC_{19}H_{18}N_{4}O_{4}S with a molecular weight of 398.4 g/mol. The structure features a thieno[3,2-d][1,2,3]triazinone core linked to a piperidine moiety and a benzo[d][1,3]dioxole acetyl group. This unique arrangement suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₉H₁₈N₄O₄S
Molecular Weight398.4 g/mol
CAS Number2034558-42-2

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities due to their ability to interact with various enzymes and receptors. Specifically, the thieno[3,2-d][1,2,3]triazinone framework is known for its potential as an inhibitor of certain enzymes involved in cellular signaling pathways.

Antimicrobial Activity

Studies have shown that derivatives of benzodioxole compounds possess antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacteria and fungi through mechanisms such as disrupting cell wall synthesis or inhibiting metabolic pathways essential for microbial growth .

Case Studies

  • Antifungal Activity : A study highlighted the antifungal properties of benzodioxole derivatives against Candida and Aspergillus species. The compounds were synthesized and tested for their minimum inhibitory concentration (MIC), revealing promising results comparable to traditional antifungal agents .
  • Antioxidant Activity : Research on related compounds demonstrated antioxidant capabilities through assays like DPPH radical scavenging. These findings suggest that the compound may also exhibit similar protective effects against oxidative stress in biological systems .

In Vivo Studies

While in vitro studies provide valuable insights into the biological activity of the compound, in vivo studies are crucial for understanding its therapeutic potential. Current literature does not provide extensive data on in vivo efficacy; however, the structural similarities with established pharmacological agents suggest a need for further exploration.

Future Directions

Given the promising preliminary data on the biological activity of compounds related to This compound , future research should focus on:

  • Comprehensive Toxicological Studies : Assessing safety profiles and potential side effects.
  • Mechanistic Studies : Elucidating specific pathways affected by the compound.
  • Clinical Trials : Evaluating therapeutic efficacy in relevant disease models.

Comparison with Similar Compounds

Target Compound vs. Benzo-Triazinone Derivatives

The thieno-triazinone core in the target compound differs from the benzo[d][1,2,3]triazin-4(3H)-one core in 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one (CAS 440332-24-1, ). Key distinctions:

  • Molecular Weight: The thieno-triazinone core (C₅H₂N₃OS) is lighter than the benzo-triazinone (C₆H₄N₃O), contributing to differences in solubility and bioavailability .

Substituent Analysis

Acetyl-Piperidine Derivatives

Compounds such as 2-(6-(2-(6-(1,3-Dioxolan-2-yl)benzo[d][1,3]dioxol-5-yl)acetyl)benzo[d][1,3]dioxol-5-yl)ethyl pivalate () share the benzo[d][1,3]dioxol-5-yl acetyl group but lack the thieno-triazinone system. The piperidine moiety in the target compound may enhance metabolic stability compared to ethyl pivalate derivatives .

Benzo[d][1,3]dioxol-Containing Compounds

  • 3-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid (): A simpler analog lacking heterocyclic complexity but sharing the benzo[d][1,3]dioxol group, which is often linked to serotonin receptor modulation.
  • (Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide (): Incorporates a thiazole ring instead of triazinone, suggesting divergent biological targets .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Core Structure Key Substituents Synthesis Purity
Target Compound C₂₁H₁₈N₄O₄S 422.45* Thieno[3,2-d][1,2,3]triazinone Benzo[d][1,3]dioxol-5-yl acetyl-piperidine N/A
3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)benzo-triazin-4(3H)-one C₂₀H₂₁N₅O₃ 379.41 Benzo[d][1,2,3]triazinone Methoxyphenyl-piperazine N/A
3-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid C₁₁H₁₀O₄ 206.20 Propanoic acid Benzo[d][1,3]dioxol-5-yl, methyl >95% (HPLC)

*Estimated based on structural analysis.

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